molecular formula C15H19N2O2P B14011170 Ethyl P-(4-aminophenyl)-N-benzylphosphonamidate CAS No. 7477-55-6

Ethyl P-(4-aminophenyl)-N-benzylphosphonamidate

Cat. No.: B14011170
CAS No.: 7477-55-6
M. Wt: 290.30 g/mol
InChI Key: UIROPQODOBXNNG-UHFFFAOYSA-N
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Description

4-[(Benzylamino)-ethoxy-phosphoryl]aniline is an organic compound that features a benzylamino group, an ethoxy group, and a phosphoryl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(benzylamino)-ethoxy-phosphoryl]aniline typically involves multiple steps. One common route starts with the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline is then subjected to a Friedel-Crafts acylation to introduce the benzyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the employment of catalysts to enhance reaction efficiency and yield. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(Benzylamino)-ethoxy-phosphoryl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are typical for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce halogenated anilines.

Scientific Research Applications

4-[(Benzylamino)-ethoxy-phosphoryl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(benzylamino)-ethoxy-phosphoryl]aniline involves its interaction with molecular targets such as enzymes or receptors. The benzylamino group can form hydrogen bonds or ionic interactions with active sites, while the phosphoryl group may participate in phosphorylation or dephosphorylation reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: Similar in structure but lacks the ethoxy and phosphoryl groups.

    Aniline: The parent compound without the benzylamino, ethoxy, or phosphoryl groups.

    Phenylmethanamine: Another related compound with a simpler structure.

Uniqueness

4-[(Benzylamino)-ethoxy-phosphoryl]aniline is unique due to the presence of both the ethoxy and phosphoryl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are required .

Properties

CAS No.

7477-55-6

Molecular Formula

C15H19N2O2P

Molecular Weight

290.30 g/mol

IUPAC Name

4-[(benzylamino)-ethoxyphosphoryl]aniline

InChI

InChI=1S/C15H19N2O2P/c1-2-19-20(18,15-10-8-14(16)9-11-15)17-12-13-6-4-3-5-7-13/h3-11H,2,12,16H2,1H3,(H,17,18)

InChI Key

UIROPQODOBXNNG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)N)NCC2=CC=CC=C2

Origin of Product

United States

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